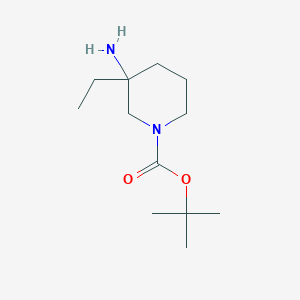

tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate

Description

tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate (CAS: 1158759-09-1) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom (position 1) and both amino (-NH₂) and ethyl (-CH₂CH₃) substituents at position 3. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and chemokine-related disorders . Its Boc group enhances stability during synthetic processes, while the ethyl and amino substituents modulate steric and electronic properties, influencing receptor binding and solubility.

Properties

IUPAC Name |

tert-butyl 3-amino-3-ethylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-12(13)7-6-8-14(9-12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUDXAJZFRPCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101197459 | |

| Record name | 1,1-Dimethylethyl 3-amino-3-ethyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101197459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158759-09-1 | |

| Record name | 1,1-Dimethylethyl 3-amino-3-ethyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1158759-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-amino-3-ethyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101197459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview

This approach involves the alkylation of a suitably substituted piperidine precursor, followed by carbamate protection to yield the target compound.

Stepwise Process

- Starting Material: Piperidine derivative with a free amino group at the 3-position.

- Alkylation: Introduction of the ethyl group at the 3-position through nucleophilic substitution or alkylation reactions.

- Protection: The amino group is protected with tert-butyl carbamate (Boc) using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Research Data

- The process ensures regioselectivity, with the Boc group selectively protecting the amino functionality.

- The ethyl group is introduced via alkyl halides or through reductive amination, depending on the precursor used.

Advantages

- High yield and selectivity.

- Compatibility with various functional groups.

Reduction of Corresponding Azide or Nitrile Intermediates

Method Overview

This route involves synthesizing a precursor, such as tert-butyl 3-azidopiperidine-1-carboxylate, followed by reduction to the amino compound.

Key Findings

- Azide Reduction: As per patent WO2009133778A1, reduction of tert-butyl 3-azidopiperidine-1-carboxylate using hydrogenation catalysts (e.g., palladium on carbon) under mild conditions yields the amino derivative.

- Safety Note: This method is industrially feasible but requires careful handling due to azide toxicity.

Research Data

- The reduction process typically occurs at 50°C with ammonium formate and Pd/C, achieving quantitative yields.

- The process is efficient, with reaction times ranging from 1 hour to several hours depending on scale.

Advantages

- Avoids hazardous azide handling during synthesis.

- High purity of the amino compound.

Use of Alkoxycarbonylamino Intermediates

Method Overview

Patents and research literature describe the use of tert-butyl (alkoxycarbonylamino) piperidine intermediates, which undergo deprotection to form the amino derivative.

Reaction Conditions

- Base: Metal hydroxides (e.g., sodium hydroxide, potassium hydroxide), metal alkoxides, or carbonates.

- Solvents: Water, tetrahydrofuran, or alcohols.

- Temperature: 50–120°C.

- Reaction Time: 30 minutes to 5 hours.

Process Details

- The protected intermediate is treated with the base in the selected solvent.

- Deprotection proceeds via nucleophilic attack, cleaving the carbamate group.

- The resulting tert-butyl 3-amino-3-ethylpiperidine-1-carboxylate is isolated through filtration, extraction, and crystallization.

Research Data

- The process yields high purity products with minimal side reactions.

- Reaction parameters optimized for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of piperidine derivatives allows for tailored applications in drug discovery. Below is a detailed comparison of tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate with analogous compounds:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Position and Activity: The 3-amino-3-ethyl substitution in the target compound confers greater steric bulk compared to analogs like 3-(1-aminoethyl) or 4-substituted derivatives. This enhances membrane permeability but may reduce solubility in aqueous media . 4-Substituted derivatives (e.g., 4-aminomethyl) exhibit distinct pharmacological profiles, such as sodium channel modulation, as seen in piperidine-based local anesthetics .

Synthetic Utility :

- The Boc group in all listed compounds ensures stability during multi-step syntheses. For example, describes coupling reactions using phosphonium reagents (e.g., BOP) for similar Boc-protected intermediates .

Crystallographic Data: Derivatives like tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate demonstrate well-defined crystal structures (mean C–C bond length: 0.004 Å), aiding in purity validation and computational modeling .

Q & A

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions, focusing on hydrogen bonding and hydrophobic pockets.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- Free-energy calculations : Apply MM-PBSA to estimate binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.